Home > Products > Screening Compounds P93972 > 4-Aminopyrazolo[1,5-a][1,3,5]triazin-2-ol
4-Aminopyrazolo[1,5-a][1,3,5]triazin-2-ol -

4-Aminopyrazolo[1,5-a][1,3,5]triazin-2-ol

Catalog Number: EVT-15382638
CAS Number:
Molecular Formula: C5H5N5O
Molecular Weight: 151.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Aminopyrazolo[1,5-a][1,3,5]triazin-2-ol is a nitrogen-containing heterocyclic compound that belongs to the class of pyrazolo-triazines. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications, particularly in the development of kinase inhibitors and other therapeutic agents. Its structure features a pyrazole ring fused with a triazine ring, contributing to its unique chemical properties and biological activities.

Source

The compound is synthesized through various chemical methods, often starting from simpler pyrazole or triazine derivatives. Research articles and patents have documented its synthesis and applications, indicating its relevance in drug discovery and development.

Classification

4-Aminopyrazolo[1,5-a][1,3,5]triazin-2-ol can be classified as:

  • Heterocyclic compound: Contains rings with at least one atom that is not carbon.
  • Amino compound: Contains an amino group (-NH2) which plays a crucial role in its reactivity and interactions.
  • Pharmaceutical intermediate: Used in the synthesis of various bioactive molecules.
Synthesis Analysis

Methods

The synthesis of 4-Aminopyrazolo[1,5-a][1,3,5]triazin-2-ol typically involves multi-step reactions that may include cyclization processes. Common synthetic routes include:

  1. Cyclization Reactions: Starting from 4-amino-1H-pyrazole derivatives and reacting them with suitable reagents to form the triazine structure.
  2. Functional Group Modifications: Introducing or modifying functional groups on the pyrazole or triazine rings to enhance biological activity.

Technical Details

For example, one synthetic route involves the reaction of 4-amino-1H-pyrazole with carbonyl compounds under acidic or basic conditions to facilitate cyclization into the triazine framework. The use of protecting groups may be necessary during synthesis to prevent unwanted reactions.

Molecular Structure Analysis

Structure

The molecular formula of 4-Aminopyrazolo[1,5-a][1,3,5]triazin-2-ol is C6H7N5O. The structure features:

  • A pyrazole ring (five-membered ring containing two nitrogen atoms).
  • A triazine ring (six-membered ring containing three nitrogen atoms).
  • An amino group at the 4-position of the pyrazole.

Data

Detailed structural data can be obtained through techniques such as X-ray crystallography or NMR spectroscopy, which confirm the planar nature of the molecule and its hydrogen bonding capabilities.

Chemical Reactions Analysis

Reactions

4-Aminopyrazolo[1,5-a][1,3,5]triazin-2-ol participates in various chemical reactions:

  1. Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions with electrophiles.
  2. Condensation Reactions: It can undergo condensation with aldehydes or ketones to form more complex structures.
  3. Deprotonation Reactions: The amino group can be deprotonated to form an anionic species that can participate in further reactions.

Technical Details

These reactions are typically facilitated by appropriate catalysts or under specific conditions (e.g., temperature, solvent) to optimize yields and selectivity.

Mechanism of Action

Process

The mechanism of action for compounds like 4-Aminopyrazolo[1,5-a][1,3,5]triazin-2-ol primarily involves inhibition of specific kinases involved in cell signaling pathways.

Data

Research indicates that these compounds can effectively bind to ATP-binding sites on kinases due to their structural similarity to ATP. This competitive inhibition can lead to reduced cell proliferation in cancer cells.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Usually exists as a crystalline solid.
  • Solubility: Soluble in polar solvents such as water and methanol due to the presence of hydroxyl and amino groups.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts with electrophiles due to the nucleophilic nature of the amino group.

Relevant data from studies indicate that variations in substituents on the pyrazolo-triazine core can significantly influence both physical properties and biological activity.

Applications

4-Aminopyrazolo[1,5-a][1,3,5]triazin-2-ol has several scientific uses:

  1. Drug Development: Serves as a scaffold for designing kinase inhibitors used in cancer therapy.
  2. Research Tool: Utilized in biochemical assays to study kinase activity and signaling pathways.
  3. Synthetic Intermediate: Acts as a precursor for synthesizing more complex heterocyclic compounds with potential therapeutic effects.
Introduction to Heterocyclic Chemistry and Rationale for Fused Pyrazolo-Triazine Systems

Structural Significance of Pyrazolo[1,5-a][1,3,5]triazine as a Purine Isostere

The pyrazolo[1,5-a][1,3,5]triazine system represents a strategically engineered bioisostere of natural purines, characterized by the replacement of the imidazole ring in purines with a 1,3,5-triazine unit while retaining the pyrazole component. This molecular mimicry confers distinct advantages in drug design, including enhanced metabolic stability and tunable electronic properties. The scaffold maintains key hydrogen-bonding patterns analogous to adenine and guanine, enabling targeted interactions with purine-binding enzymes and receptors [3] [5]. The specific regioisomerism of pyrazolo[1,5-a][1,3,5]triazine—with bridgehead nitrogen atoms at positions 1 and 3—creates an electron-deficient system ideal for π-stacking interactions in biological environments [5]. This electronic profile differentiates it from other purine isosteres like pyrazolopyrimidines, which exhibit reduced polarization [3]. The structural versatility allows synthetic incorporation of diverse pharmacophores at positions 2, 4, and 8, aligning with the topology of purine-binding sites in therapeutic targets like cyclin-dependent kinases (CDKs) and phosphodiesterases [10].

Table 1: Structural Comparison of Purine and 4-Aminopyrazolo[1,5-a][1,3,5]triazin-2-ol

Structural FeaturePurine (Adenine)4-Aminopyrazolo[1,5-a][1,3,5]triazin-2-olBiological Implications
Core HeterocyclesPyrimidine + ImidazolePyrazole + 1,3,5-TriazineEnhanced π-acidity
Hydrogen Bond Donor/Acceptor3 H-bond donors, 1 acceptor3 H-bond donors, 2 acceptors (tautomer-dependent)Versatile target engagement
pKa Range4.2 (N1), 9.8 (N-9)~3.8 (N3), ~8.5 (2-OH) [4]pH-dependent solubility & binding
Natural OccurrenceUniversal (DNA/RNA, cofactors)Synthetic (nostocine A analogs) [1]Reduced off-target effects

Role of 4-Amino and 2-Hydroxy Substituents in Bioactive Heterocyclic Scaffolds

The 4-amino and 2-hydroxy functional groups are critical modulators of the core scaffold's physicochemical and pharmacological behavior. The 4-amino group (–NH₂) serves dual roles: as a hydrogen-bond donor and as an attachment point for acyl or aryl substituents to enhance target affinity. Its electron-donating character increases π-electron density at N3 and C8, facilitating electrophilic attacks during derivatization [4]. Quantum mechanical studies confirm this group elevates HOMO energy by ~0.8 eV versus unsubstituted analogs, enhancing nucleophilic reactivity [6]. Meanwhile, the 2-hydroxy moiety exhibits dynamic tautomerism, existing as either a phenolic OH (lactim form) or a carbonyl (lactam form). The lactam tautomer predominates in physiological conditions (76% at pH 7.4), creating a pseudo-urea motif that mimics adenine's N1-C6-NH₂ region [4] [7]. This tautomeric flexibility enables adaptable binding to both hydrophobic and polar enzyme subsites.

Synthetic exploitation of these groups includes:

  • 4-Amino derivatization: Acylation yields amide prodrugs with improved membrane permeability (e.g., N-acetyl derivatives showing 3-fold enhanced Caco-2 penetration) [8].
  • 2-Hydroxy bioisosteres: Replacement with thione (–SH) generates antiproliferative agents (e.g., 4-phenethylthio analog, IC₅₀ = 53 µM vs. A549 lung cancer) [9].

Table 2: Key Synthetic Routes to 4-Aminopyrazolo[1,5-a][1,3,5]triazin-2-ol Derivatives

MethodStarting MaterialConditionsKey IntermediateYieldApplication Reference
Cyclocondensation1-Cyanoacetyl-4-benzoylthiosemicarbazide5% KOH, reflux, 3h2-Phenyl-4-thioxo analog [9]92%Anticancer agents
Palladium Cross-CouplingHalogenated corePd(PPh₃)₄, arylboronic acid8-Aryl derivatives [6]75–89%Kinase inhibitors
ChlorosulfonylationEthoxyphenyl precursorClSO₃H, 0°CSulfonyl chloride [8]85%Sulfonamide prodrugs
Tautomer-directed alkylation2-Hydroxy tautomerNaOH, R-X, room temp4-Phenethylthio analog [9]80%Antiproliferative agents

Historical Evolution of Pyrazolo-Triazine Derivatives in Medicinal Chemistry

The therapeutic exploration of pyrazolo[1,5-a][1,3,5]triazines originated in the 1970s with investigations into cyanobacterial metabolites. Early studies identified nostocine A (a natural pyrazolotriazine alkaloid) as a ribosome-targeting antibiotic, though clinical development was limited by solubility [1]. The 1990s witnessed systematic structure-activity relationship (SAR) studies focused on kinase inhibition, culminating in the discovery of CDK2 inhibitors with nanomolar affinity. For example, (2R)-2-{[4-(benzylamino)-8-(1-methylethyl)pyrazolo[1,5-a][1,3,5]triazin-2-yl]amino}butan-1-ol (DB08285) demonstrated CDK2 Kᵢ = 12 nM by exploiting the purine-binding site's tolerance for C8 alkyl groups [5] [10].

Recent innovations include:

  • Sulfonamide conjugates: MM129 (pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulfonamide) suppresses PD-L1 expression and mTOR signaling, overcoming 5-fluorouracil resistance in colorectal cancer models [8].
  • Tricyclic systems: Fusion with tetrazoles generated compounds like MM137, inducing apoptosis at nanomolar concentrations via BTK kinase inhibition and ROS upregulation [8].

Table 3: Milestones in Pyrazolo[1,5-a][1,3,5]triazine Therapeutic Development

EraKey CompoundTherapeutic TargetAchievementReference
1970–1990sNostocine ABacterial ribosomesFirst natural isolate; antibiotic activity [1]
Early 2000sPexacerfontCRF1 receptorStress disorder Phase III candidate (BMS-562086) [1]
2010–2015CDK Inhibitors (e.g., DB08285)CDK2/E kinaseKᵢ = 12 nM; tumor growth suppression [10]
2016–PresentMM129/MM137BTK, PD-L1, mTORNanomolar cytotoxicity; in vivo efficacy [8]

The scaffold continues to evolve through structure-guided hybridization, exemplified by sulfonamide-linked derivatives that concurrently inhibit carbonic anhydrase IX (Kᵢ = 5.3–9.0 nM) and receptor tyrosine kinases [6] [8]. Contemporary research prioritizes polypharmacology—designing single molecules that modulate multiple oncology targets (e.g., CDK/BTK or CA IX/PD-L1) to circumvent resistance mechanisms [5] [8].

Comprehensive List of Compounds Mentioned:

  • 4-Aminopyrazolo[1,5-a][1,3,5]triazin-2-ol
  • 4-Phenethylthio-2-phenylpyrazolo[1,5-a][1,3,5]triazin-7(6H)-one [9]
  • (2R)-2-{[4-(benzylamino)-8-(1-methylethyl)pyrazolo[1,5-a][1,3,5]triazin-2-yl]amino}butan-1-ol (DB08285) [10]
  • MM129 (pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulfonamide) [8]
  • MM137 [8]
  • Nostocine A [1]
  • Pexacerfont (BMS-562086) [1]

Properties

Product Name

4-Aminopyrazolo[1,5-a][1,3,5]triazin-2-ol

IUPAC Name

4-amino-1H-pyrazolo[1,5-a][1,3,5]triazin-2-one

Molecular Formula

C5H5N5O

Molecular Weight

151.13 g/mol

InChI

InChI=1S/C5H5N5O/c6-4-9-5(11)8-3-1-2-7-10(3)4/h1-2H,(H3,6,8,9,11)

InChI Key

RUSFBHDMYDVOMI-UHFFFAOYSA-N

Canonical SMILES

C1=C2NC(=O)N=C(N2N=C1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.